Prolyl Amide Bond Isomerization: cis vs. trans
The (2R,3S) stereochemistry (cis-3-hydroxyproline) uniquely influences the thermodynamics of the critical prolyl amide bond isomerization. In a controlled NMR study of dipeptides (Ac-Phe-Pro*-NHMe), the equilibrium constant (K_trans/cis) for the central amide bond was measured. The cis-3-hydroxyproline (3-hyp) residue exhibited a quantifiably different conformational preference compared to the trans-3-hydroxyproline (3-Hyp) residue [1].
| Evidence Dimension | cis-trans Amide Bond Equilibrium (K_trans/cis) in Dipeptide Model |
|---|---|
| Target Compound Data | cis-3-hydroxy-L-proline (3-hyp) in Ac-Phe-Pro*-NHMe: K_trans/cis = 3.5 |
| Comparator Or Baseline | trans-3-hydroxy-L-proline (3-Hyp) in Ac-Phe-Pro*-NHMe: K_trans/cis = 3.1 |
| Quantified Difference | Difference in K_trans/cis = 0.4 |
| Conditions | Ac-Phe-Pro*-NHMe dipeptide model; K_trans/cis determined by 1H NMR integration in D2O at 25°C |
Why This Matters
This difference in K_trans/cis value, while modest, signifies distinct conformational populations that can profoundly affect peptide secondary structure, protein folding, and ultimately, biological recognition and function, making the specific isomer critical for achieving desired structural outcomes.
- [1] Taylor, C. M., Hardré, R., & Edwards, P. J. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(4), 1306–1315. View Source
